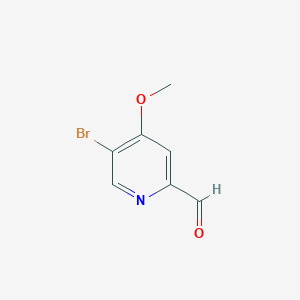

5-Bromo-4-methoxypicolinaldehyde

货号:

B8788246

分子量:

216.03 g/mol

InChI 键:

PJMKWTJDNJTCOF-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

5-Bromo-4-methoxypicolinaldehyde is a versatile brominated and methoxylated picolinaldehyde derivative designed for research and development applications. As a multifunctional heterocyclic building block, it is particularly valuable in medicinal chemistry and drug discovery. The aldehyde group serves as a key handle for condensation and nucleophilic addition reactions, allowing for the synthesis of various derivatives, while the bromine atom enables metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce complex aromatic systems . This makes it a crucial intermediate in the exploration of structure-activity relationships (SAR) during the development of novel therapeutic agents . Compounds with the picolinaldehyde scaffold are frequently investigated for their potential biological activities. Research into similar structures has shown promise in the synthesis of potent inhibitors for various targets. For instance, certain picolinaldehyde-based compounds have been developed and optimized as inhibitors of bacterial ATP synthase in anti-tuberculosis research , while other related chemical classes have been explored as microtubule-targeting agents for potential cancer therapy . The presence of both bromo and methoxy substituents on the pyridine ring allows researchers to systematically modify the core structure to fine-tune properties like potency, selectivity, and metabolic stability . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

属性

分子式 |

C7H6BrNO2 |

|---|---|

分子量 |

216.03 g/mol |

IUPAC 名称 |

5-bromo-4-methoxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-4H,1H3 |

InChI 键 |

PJMKWTJDNJTCOF-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=NC(=C1)C=O)Br |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Similar Compounds

The following sections compare 5-Bromo-4-methoxypicolinaldehyde with structurally related pyridine derivatives, focusing on substituent positions, functional groups, and similarity metrics derived from computational or empirical studies.

Positional Isomers: Methoxy Group Variations

(a) 5-Bromo-3-methoxypicolinaldehyde

- Structure : Bromine at position 5, methoxy at position 3, aldehyde at position 2.

- This compound is commercially available but discontinued, indicating synthesis or stability challenges .

- Applications : Used in oxime derivatives (e.g., 5-Bromo-3-methoxypicolinaldehyde oxime), which are precursors for metal-binding ligands .

(b) 5-Bromo-6-methylpicolinaldehyde (CAS 886364-94-9)

Functional Group Variations

(a) 5-Bromo-4-methylpicolinaldehyde (CAS 131747-63-2)

- Structure : Bromine at position 5, methyl at position 4, aldehyde at position 2.

- Similarity Score : 0.78 .

- Key Differences : Replacing methoxy (-OCH₃) with methyl (-CH₃) reduces electron-donating effects, which may lower the compound’s solubility in polar solvents and alter its reactivity in condensation reactions.

(b) 5-Bromo-4-methylpicolinonitrile (CAS 156072-86-5)

High-Similarity Compounds

(a) 5-Bromo-2-methylpyridin-3-amine (CAS 870997-85-6)

- Structure : Bromine at position 5, methyl at position 2, amine (-NH₂) at position 3.

- Similarity Score : 0.89 .

- Key Differences : The amine group enhances solubility in aqueous media and enables participation in Schiff base formation, unlike the aldehyde group.

(b) Methyl 5-bromo-3-methylpicolinate (CAS 213771-32-5)

Data Tables

Table 1: Substituent Position and Functional Group Comparison

Key Research Findings

- Electronic Effects : Methoxy groups at position 4 (para to aldehyde) enhance electron density at the aldehyde carbon, making it more reactive in nucleophilic additions compared to methyl-substituted analogs .

- Steric Considerations : Methyl groups at positions 6 or 2 introduce steric hindrance, reducing accessibility of the aldehyde for reactions requiring planar transition states .

- Synthetic Utility : High-similarity compounds like methyl esters (e.g., Methyl 5-bromo-3-methylpicolinate) are preferred in industrial settings due to their stability and ease of handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。